molecular formula C20H22N4O5S B2802105 N-(3-(5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 854917-71-8

N-(3-(5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2802105
CAS No.: 854917-71-8
M. Wt: 430.48
InChI Key: CKBJVYGDRFVWBO-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfonamide derivatives featuring a pyrazoline core substituted with a 3-nitrophenyl group and a propionyl moiety.

Properties

IUPAC Name

N-[3-[3-(3-nitrophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-3-20(25)23-19(15-8-6-10-17(12-15)24(26)27)13-18(21-23)14-7-5-9-16(11-14)22-30(28,29)4-2/h5-12,19,22H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBJVYGDRFVWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)CC)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Insights

  • Steric Considerations: The propionyl chain in the target compound offers flexibility, whereas bulkier substituents (e.g., nicotinoyl in ) may hinder binding to shallow enzyme pockets.
  • Solubility : Halogenated derivatives (e.g., ) exhibit lower LogP values (~3.0) compared to the nitro-substituted target (LogP ~3.5), impacting bioavailability .

Pharmacological Performance

  • COX-2 Selectivity : The 3-nitrophenyl group may mimic the sulfonamide moiety in celecoxib, suggesting COX-2 inhibition. However, halogenated analogs (e.g., ) show higher potency due to stronger hydrophobic interactions .
  • Therapeutic Scope : While the target compound lacks direct clinical data, structurally related derivatives are explored in oncology (e.g., ) and pain management (e.g., ), indicating versatility in target engagement.

Q & A

Q. What are the critical steps and conditions for synthesizing this compound with high purity?

The synthesis involves multi-step organic reactions, including cyclocondensation of hydrazine derivatives with β-keto esters, followed by sulfonamide coupling. Key parameters include:

  • Temperature control : Maintain 60–80°C during cyclization to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfonamide formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Q. How should researchers characterize the compound’s structural integrity?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR : 1^1H and 13^{13}C NMR confirm the pyrazole ring (δ 5.9–6.5 ppm for diastereotopic protons) and sulfonamide groups (δ 3.1–3.3 ppm for S-CH2_2) .
  • X-ray crystallography : Resolves stereochemistry of the 4,5-dihydropyrazole ring and nitro-phenyl orientation .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 437.53) .

Q. What are the recommended storage conditions to ensure stability?

Store in airtight containers under inert gas (N2_2) at −20°C. The nitro group and sulfonamide moiety are sensitive to light and humidity, which can degrade the compound over time .

Advanced Research Questions

Q. How can QSAR studies optimize the compound’s bioactivity against specific targets?

Quantitative Structure-Activity Relationship (QSAR) models require:

  • Descriptor selection : Include electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters for the nitro and sulfonamide groups .
  • In vitro validation : Test against enzyme targets (e.g., cyclooxygenase-2) using enzyme inhibition assays (IC50_{50}) to correlate computational predictions with experimental data .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches:

  • Reproducibility protocols : Standardize cell lines (e.g., HEK-293 for receptor binding) and solvent controls (DMSO concentration ≤0.1%) .
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to active sites (e.g., COX-2 PDB: 5KIR) using AutoDock Vina. Key interactions include hydrogen bonding with sulfonamide oxygen and π-stacking with the nitro-phenyl group .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to assess binding free energy (ΔG) .

Q. What synthetic modifications enhance solubility without compromising activity?

  • Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at the pyrazole C-3 position.
  • Prodrug design : Convert the sulfonamide to a phosphate ester for improved aqueous solubility, with enzymatic cleavage in vivo .

Methodological Notes

  • Contradiction Handling : Cross-validate spectral data with PubChem entries (CID: 852140-88-6) to confirm structural assignments .
  • Advanced Analytics : Use surface plasmon resonance (SPR) for real-time monitoring of target binding kinetics .

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